

A Comparative Guide to the Validation of ADC Purity and Homogeneity by HPLC

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Compound of Interest

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The characterization of antibody-drug conjugates (ADCs) is a critical aspect of their development and manufacturing, ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and homogeneity of these complex biomolecules. This guide provides a detailed comparison of the three primary HPLC methods employed for ADC analysis: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase (RP) HPLC.

Principles and Applications of HPLC Methods for ADC Analysis

Each HPLC method leverages distinct separation principles to probe different critical quality attributes (CQAs) of ADCs.

- **Hydrophobic Interaction Chromatography (HIC-HPLC):** This non-denaturing technique separates molecules based on their surface hydrophobicity.^[1] It is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs.^{[2][3]} The increasing hydrophobicity with each conjugated drug molecule allows for the resolution of species with zero, two, four, six, or eight drugs.^[4]
- **Size Exclusion Chromatography (SEC-HPLC):** SEC separates molecules based on their hydrodynamic volume.^{[5][6]} It is the primary method for quantifying aggregates, which are a

major concern for efficacy and immunogenicity.[6][7] SEC can also be used to detect fragments of the ADC.[8]

- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using organic solvents and low pH.[9] It is a versatile method for assessing purity, identifying fragments, and can serve as an orthogonal method for DAR determination, particularly after reduction of the ADC to separate its light and heavy chains.[2][9]

Comparative Performance of HPLC Methods

The choice of HPLC method depends on the specific quality attribute being investigated. The following table summarizes the key performance characteristics of each technique for ADC analysis.

Feature	Hydrophobic Interaction Chromatography (HIC-HPLC)	Size Exclusion Chromatography (SEC-HPLC)	Reversed-Phase HPLC (RP-HPLC)
Primary Application	Drug-to-Antibody Ratio (DAR) determination, Drug-load distribution.[2][3]	Aggregation and fragmentation analysis.[5][8]	Purity, fragmentation, and orthogonal DAR analysis.[2][9]
Separation Principle	Surface hydrophobicity.[3]	Hydrodynamic volume (size).[5]	Hydrophobicity (under denaturing conditions).[9]
Strengths	- Resolves different drug-loaded species. [4]- Non-denaturing conditions preserve native structure.[1]	- Accurate quantification of aggregates.[6]- Can detect fragments.[8]	- High resolution for purity assessment.- Orthogonal method for DAR.[2]
Limitations	- Not ideal for lysine-linked ADCs due to heterogeneity.[10][11]- High salt concentrations can be corrosive to equipment.[4]	- Potential for secondary hydrophobic or electrostatic interactions affecting separation.[5][7]- Limited resolution for species of similar size.	- Denaturing conditions can alter the ADC structure. [12]- Not suitable for analyzing intact, non-covalent aggregates.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each HPLC method.

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio and drug load distribution of a cysteine-linked ADC.

Instrumentation:

- HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

Materials:

- Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR.
- Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
- Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
- Sample: ADC diluted to 1 mg/mL in Mobile Phase A.

Procedure:

- Equilibrate the column with 100% Mobile Phase A.
- Inject 10-20 μ L of the ADC sample.
- Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
- Maintain 100% Mobile Phase B for 5 minutes.
- Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.
- Monitor the absorbance at 280 nm.
- Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[\[2\]](#)

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of aggregates and monomers in an ADC sample.

Instrumentation:

- HPLC system as described for HIC-HPLC.

Materials:

- Column: An SEC column, such as a TSKgel G3000SWxl.
- Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.[\[13\]](#)
- Sample: ADC at a concentration of 1-5 mg/mL in the mobile phase.

Procedure:

- Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
- Inject 20 µL of the ADC sample.
- Elute isocratically with the mobile phase for 30 minutes.
- Monitor the absorbance at 280 nm.
- Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine their relative percentages.

Reversed-Phase HPLC (RP-HPLC) for Purity and Reduced DAR Analysis

Objective: To assess the purity of the ADC and determine the DAR after reduction.

Instrumentation:

- HPLC system as described for HIC-HPLC.

Materials:

- Column: A reversed-phase column, such as a C4 or C8 wide-pore column.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

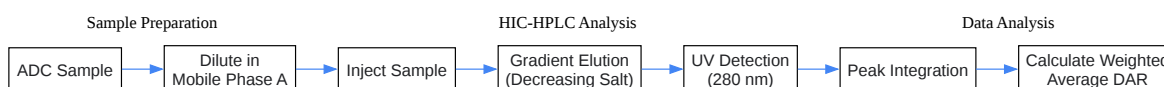
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Sample (for purity): ADC at 1 mg/mL in water.
- Sample (for reduced DAR): Reduce the ADC with Dithiothreitol (DTT) prior to analysis.[2]

Procedure:

- Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
- Inject 10 μ L of the sample.
- Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
- Maintain 95% Mobile Phase B for 5 minutes.
- Return to initial conditions and re-equilibrate.
- Monitor the absorbance at 280 nm.
- For purity analysis, identify and quantify impurity peaks.
- For reduced DAR analysis, calculate the weighted average DAR from the peak areas of the drug-loaded and unloaded light and heavy chains.[2]

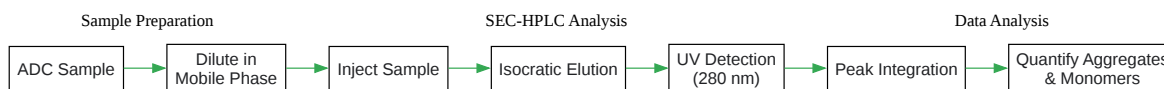
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each HPLC method.



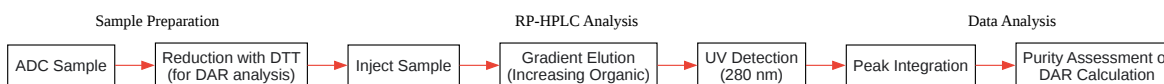
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Caption: Workflow for ADC DAR analysis by HIC-HPLC.



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Caption: Workflow for ADC aggregation analysis by SEC-HPLC.



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Caption: Workflow for ADC purity and reduced DAR analysis by RP-HPLC.

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